![molecular formula C23H23N B14683691 (E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine CAS No. 36387-41-4](/img/structure/B14683691.png)
(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a biphenyl group and a butyl-substituted phenyl group connected through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-butylaniline with 4-biphenylcarboxaldehyde under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile or amide.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The biphenyl and butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted biphenyl or butylphenyl derivatives.
Applications De Recherche Scientifique
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-methylphenyl)methanimine
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-ethylphenyl)methanimine
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity
Propriétés
Numéro CAS |
36387-41-4 |
|---|---|
Formule moléculaire |
C23H23N |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C23H23N/c1-2-3-7-19-12-16-23(17-13-19)24-18-20-10-14-22(15-11-20)21-8-5-4-6-9-21/h4-6,8-18H,2-3,7H2,1H3 |
Clé InChI |
KKTKXQHCEVKWMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


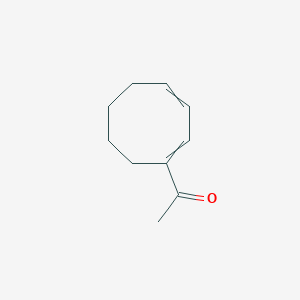
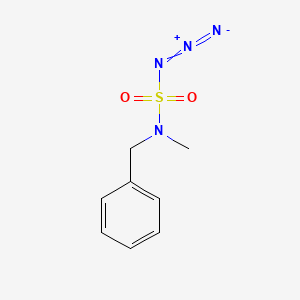
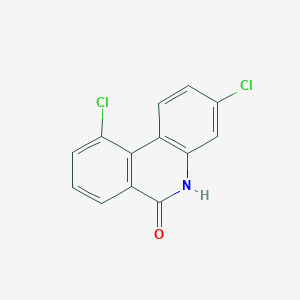
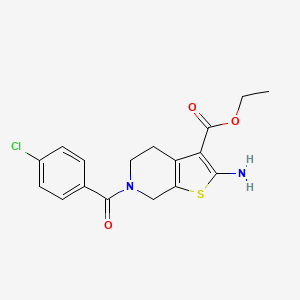
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
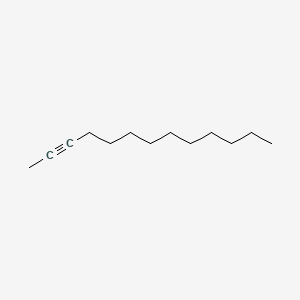
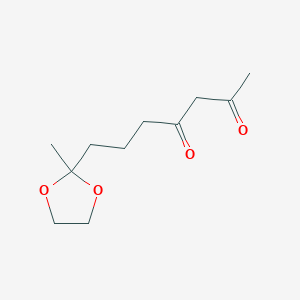

![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
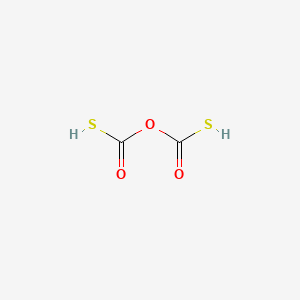
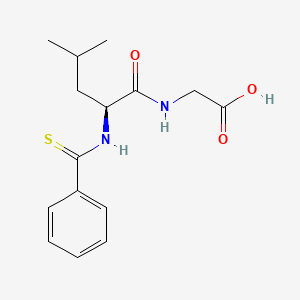
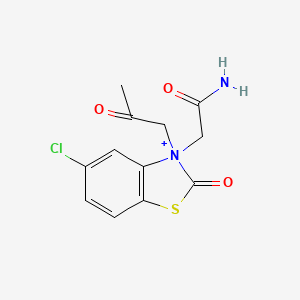
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
